molecular formula C10H8FN3OS B12238547 5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide

5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B12238547
M. Wt: 237.26 g/mol
InChI Key: BBIZIJAFTLABLS-UHFFFAOYSA-N
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Description

5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that contains a thiazole ring and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride.

    Coupling with Pyridine-3-carboxamide: The final step involves coupling the thiazole derivative with pyridine-3-carboxamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is unique due to its specific combination of a fluorine atom, a thiazole ring, and a pyridine ring.

Properties

Molecular Formula

C10H8FN3OS

Molecular Weight

237.26 g/mol

IUPAC Name

5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C10H8FN3OS/c1-6-5-16-10(13-6)14-9(15)7-2-8(11)4-12-3-7/h2-5H,1H3,(H,13,14,15)

InChI Key

BBIZIJAFTLABLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=CN=C2)F

Origin of Product

United States

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